molecular formula C15H24ClN3O2S B4617362 1-(3-chlorophenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]methanesulfonamide

1-(3-chlorophenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]methanesulfonamide

Cat. No.: B4617362
M. Wt: 345.9 g/mol
InChI Key: GFPGDUZAFOSBOT-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]methanesulfonamide is a useful research compound. Its molecular formula is C15H24ClN3O2S and its molecular weight is 345.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.1277759 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Reactivity

The structural analysis of related compounds, such as N-(2,3-Dichloro­phen­yl)methane­sulfonamide, reveals the conformational characteristics of the N—H bond in relation to the chloro substituents and the methanesulfonyl group. This analysis aids in understanding the molecular interactions and biological activity potential of methanesulfonamide derivatives (B. Gowda, S. Foro, H. Fuess, 2007). Similarly, structural studies on other methanesulfonamide compounds, like N-(3,4-Dichlorophenyl)methanesulfonamide, highlight the significance of hydrogen bonding and molecular packing, which could impact the solubility, stability, and biological activity of these compounds (B. Gowda, S. Foro, H. Fuess, 2007).

Biological Activity

Research on analogues and derivatives of methanesulfonamide, such as in the study of coenzyme M analogues and their activity in the methyl coenzyme M reductase system, provides insights into the potential for these compounds to interact with biological systems and influence biochemical pathways (R. Gunsalus, J. A. Romesser, R. Wolfe, 1978). Such studies are crucial for the development of new drugs and therapeutic agents.

Electrophysiologic and Inotropic Actions

The investigation of methanesulfonanilide derivatives for their electrophysiologic and inotropic actions, as seen in studies of class III antiarrhythmic agents, showcases the therapeutic potential of these compounds in treating cardiac arrhythmias and other cardiovascular conditions (A. Wallace, R. Stupienski, Lynne M. Brookes, H. Selnick, D. Claremon, J. Lynch, 1991).

Chemical Synthesis and Modifications

Research on the synthesis and modifications of methanesulfonamide derivatives, such as the addition of methanesulfenyl chloride and sulfur chloride to certain compounds, provides valuable information on the chemical versatility and reactivity of these molecules. Such studies enable the development of new synthetic pathways and the discovery of novel compounds with potential applications in various scientific and industrial fields (J. Yoshimura, Y. Sugiyama, Kenji Matsunari, Hiroshi. Nakamura, 1974).

Properties

IUPAC Name

1-(3-chlorophenyl)-N-[3-(4-methylpiperazin-1-yl)propyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClN3O2S/c1-18-8-10-19(11-9-18)7-3-6-17-22(20,21)13-14-4-2-5-15(16)12-14/h2,4-5,12,17H,3,6-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPGDUZAFOSBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCNS(=O)(=O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-chlorophenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]methanesulfonamide
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1-(3-chlorophenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]methanesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.